molecular formula C25H16Cl4O6 B10888246 Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl difuran-2-carboxylate

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl difuran-2-carboxylate

Cat. No.: B10888246
M. Wt: 554.2 g/mol
InChI Key: JNGBGIOCZFORJP-UHFFFAOYSA-N
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Description

2,6-DICHLORO-4-(1-{3,5-DICHLORO-4-[(2-FURYLCARBONYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-FUROATE is a complex organic compound characterized by multiple chlorinated phenyl groups and furoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DICHLORO-4-(1-{3,5-DICHLORO-4-[(2-FURYLCARBONYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-FUROATE typically involves multi-step organic reactions. The process begins with the chlorination of phenyl groups, followed by esterification with furoate. Common reagents used in these reactions include chlorinating agents like thionyl chloride and esterification catalysts such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and esterification steps, often involving elevated temperatures and controlled environments to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-DICHLORO-4-(1-{3,5-DICHLORO-4-[(2-FURYLCARBONYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-FUROATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce chlorinated phenols.

Scientific Research Applications

2,6-DICHLORO-4-(1-{3,5-DICHLORO-4-[(2-FURYLCARBONYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-FUROATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-DICHLORO-4-(1-{3,5-DICHLORO-4-[(2-FURYLCARBONYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-FUROATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated phenyl groups and furoate moieties enable it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-1,4-benzoquinone: Known for its oxidative properties and used in various chemical reactions.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A strong oxidizing agent used in organic synthesis.

    2,5-Dichloro-1,4-benzoquinone: Another chlorinated quinone with similar chemical properties.

Uniqueness

2,6-DICHLORO-4-(1-{3,5-DICHLORO-4-[(2-FURYLCARBONYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-FUROATE is unique due to its specific combination of chlorinated phenyl groups and furoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H16Cl4O6

Molecular Weight

554.2 g/mol

IUPAC Name

[2,6-dichloro-4-[2-[3,5-dichloro-4-(furan-2-carbonyloxy)phenyl]propan-2-yl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C25H16Cl4O6/c1-25(2,13-9-15(26)21(16(27)10-13)34-23(30)19-5-3-7-32-19)14-11-17(28)22(18(29)12-14)35-24(31)20-6-4-8-33-20/h3-12H,1-2H3

InChI Key

JNGBGIOCZFORJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC=CO2)Cl)C3=CC(=C(C(=C3)Cl)OC(=O)C4=CC=CO4)Cl

Origin of Product

United States

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